molecular formula C8H9BrN2O2 B1398060 4-Bromo-2-methoxybenzohydrazide CAS No. 911062-24-3

4-Bromo-2-methoxybenzohydrazide

Cat. No. B1398060
M. Wt: 245.07 g/mol
InChI Key: HMRCWERTJDRYHQ-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxybenzohydrazide is a chemical compound with the molecular formula C8H9BrN2O2 . It is a derivative of 4-Methoxybenzhydrazide .


Synthesis Analysis

The synthesis of 4-Bromo-2-methoxybenzohydrazide involves the reaction of 4-Methoxybenzhydrazide with different aldehydes . A new Schiff base N′-(5-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide (H2BMH) and its dioxomolybdenum (VI) complex [MoO2 (BMH) (EtOH)] have been synthesized and characterized by elemental analysis, IR spectra, and single crystal X-ray determination .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methoxybenzohydrazide has been determined using various techniques such as IR spectra and single crystal X-ray determination .


Chemical Reactions Analysis

4-Methoxybenzhydrazide may be used to synthesize N′-[(E)-5-bromo-2-hydroxy-3-methoxybenzylidene]-4-methoxybenzohydrazide monohydrate . It also forms ruthenium (II) hydrazone complexes via reaction with [RuHCl (CO) (PPh 3) 3] .

Scientific Research Applications

Molecular Structure and Interactions

  • The molecular structure of compounds related to 4-Bromo-2-methoxybenzohydrazide, such as N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide, has been analyzed. These molecules are often essentially planar and feature strong intramolecular hydrogen bonds, contributing to their stability and reactivity (Hou, 2009).

Antimicrobial Applications

  • Hydrazide-hydrazones, similar to 4-Bromo-2-methoxybenzohydrazide, have shown promising antibacterial activity against Bacillus spp., highlighting their potential in developing new antimicrobial agents (Popiołek & Biernasiuk, 2016).

Photodynamic Therapy

  • Certain compounds related to 4-Bromo-2-methoxybenzohydrazide have been studied for their potential in photodynamic therapy, particularly in the treatment of cancer. These compounds can generate high singlet oxygen quantum yields, which is crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Characterization of Compounds

  • The synthesis process of related compounds, such as Methyl 4-Bromo-2-methoxybenzoate, has been explored, providing insights into the methodologies that can potentially apply to 4-Bromo-2-methoxybenzohydrazide (Chen Bing-he, 2008).

Nonlinear Optical Properties

  • A study on a derivative of 2-bromo-5-methoxybenzohydrazide highlighted its nonlinear optical properties, suggesting potential applications in photonics and optoelectronics (Shruthi et al., 2019).

Antimicrobial Complexes

  • Vanadium(V) complexes with bromo-substituted hydrazones, closely related to 4-Bromo-2-methoxybenzohydrazide, have been synthesized and found to have antibacterial activity, further demonstrating the antimicrobial potential of these compounds (Zhang, Qiu, & Liu, 2019).

Corrosion Inhibition

  • Schiff bases derived from 4-Bromo-2-methoxybenzohydrazide have been investigated as corrosion inhibitors, showcasing their applicability in materials science (Obot, Kaya, Kaya, & Tüzün, 2016).

properties

IUPAC Name

4-bromo-2-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-13-7-4-5(9)2-3-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRCWERTJDRYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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